Entrectinib-d8 -

Entrectinib-d8

Catalog Number: EVT-15271234
CAS Number:
Molecular Formula: C31H34F2N6O2
Molecular Weight: 568.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Entrectinib-d8 is a deuterated analog of entrectinib, a potent tyrosine kinase inhibitor primarily targeting tropomyosin receptor kinases (TRKs), anaplastic lymphoma kinase (ALK), and proto-oncogene tyrosine-protein kinase ROS1. It is classified as a small molecule drug and is utilized in the treatment of various cancers, particularly those with specific genetic alterations involving the aforementioned kinases. The compound has gained attention for its potential in clinical applications, especially in oncology.

Source

Entrectinib-d8 is derived from the original entrectinib compound, which was developed by Genentech and is marketed under the trade name Rozlytrek. The synthesis of entrectinib-d8 involves the incorporation of deuterium at specific positions within the molecular structure, which can enhance its pharmacokinetic properties and stability in biological systems.

Classification

Entrectinib-d8 is classified under the category of tyrosine kinase inhibitors. These compounds are crucial in cancer therapy due to their ability to interrupt signaling pathways that promote tumor growth and survival. The International Nonproprietary Name (INN) for this compound is entrectinib, and it is recognized under various identifiers such as CAS number 2251773-94-9.

Synthesis Analysis

Methods

The synthesis of entrectinib-d8 involves several chemical reactions that introduce deuterium into the original entrectinib structure. Various methods can be employed to achieve this, including:

  1. Deuteration Reactions: Utilizing deuterated solvents or reagents to selectively replace hydrogen atoms with deuterium.
  2. Chemical Modification: Modifying existing functional groups within the entrectinib molecule to facilitate the introduction of deuterium.

Technical Details

The synthetic route typically includes:

  • Starting with entrectinib as a precursor.
  • Employing deuterated reagents in reactions such as reduction or substitution.
  • Purification processes such as chromatography to isolate the final product, ensuring high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure

The molecular formula for entrectinib-d8 is C31H34F2N6O2C_{31}H_{34}F_{2}N_{6}O_{2}, with a molecular weight of approximately 568.7 g/mol. The structure features a complex arrangement that includes:

  • Indazole moiety: Critical for its binding affinity to target kinases.
  • Piperazine ring: Contributes to the compound's solubility and bioavailability.
  • Fluorinated phenyl groups: Enhance potency and selectivity towards target receptors.

Data

The structural characteristics can be visually represented using molecular modeling software, which provides insights into binding interactions with target proteins.

Chemical Reactions Analysis

Reactions

Entrectinib-d8 undergoes various chemical reactions that contribute to its pharmacological activity, including:

  1. Binding with Kinases: Acts as an ATP competitor, inhibiting TRK, ALK, and ROS1.
  2. Metabolic Transformations: In vivo studies show that entrectinib-d8 may be metabolized into active metabolites through pathways involving cytochrome P450 enzymes.

Technical Details

The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of other substrates or inhibitors. Understanding these parameters is essential for optimizing therapeutic protocols.

Mechanism of Action

Entrectinib-d8 functions by competitively inhibiting ATP binding to its target kinases. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival:

  1. Inhibition of TRK receptors leads to decreased mitogen-activated protein kinase (MAPK) signaling.
  2. Inhibition of ALK and ROS1 similarly reduces oncogenic signaling cascades, promoting apoptosis in cancer cells.

Data indicates that this mechanism effectively reduces tumor volume in preclinical models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder form.
  • Solubility: Soluble in organic solvents; limited solubility in water, which is common for many small molecule drugs.

Chemical Properties

  • Stability: Enhanced stability due to deuteration may improve metabolic resistance compared to non-deuterated analogs.
  • Reactivity: The presence of fluorine atoms contributes to unique reactivity profiles that may affect interactions with biological targets.

Relevant data regarding these properties can be found in pharmacological databases and chemical literature.

Applications

Entrectinib-d8 is primarily used in scientific research to study its efficacy against tumors harboring specific genetic alterations involving TRK, ALK, or ROS1 mutations. Its applications include:

  • Cancer Therapy Research: Investigating its potential as a targeted therapy for various malignancies.
  • Pharmacokinetic Studies: Understanding how deuteration affects drug metabolism and bioavailability.
  • Mechanistic Studies: Exploring the detailed biochemical pathways affected by this compound.

Properties

Product Name

Entrectinib-d8

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide

Molecular Formula

C31H34F2N6O2

Molecular Weight

568.7 g/mol

InChI

InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40)/i8D2,9D2,10D2,11D2

InChI Key

HAYYBYPASCDWEQ-JNJBWJDISA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.